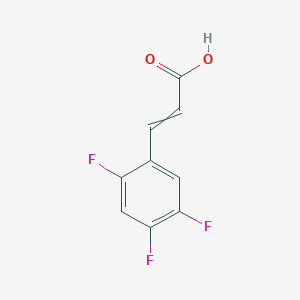
3-(2,4,5-trifluorophenyl)prop-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,5-trifluorophenyl)prop-2-enoic Acid, also known as 2,4,5-trifluorocinnamic acid, is an organic compound with the molecular formula C9H5F3O2. It is a derivative of cinnamic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-trifluorophenyl)prop-2-enoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluorobenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation method is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,5-trifluorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Produces trifluorobenzoic acid derivatives.
Reduction: Yields trifluorophenylpropanol or trifluorophenylpropane.
Substitution: Results in various substituted trifluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,4,5-trifluorophenyl)prop-2-enoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Wirkmechanismus
The mechanism of action of 3-(2,4,5-trifluorophenyl)prop-2-enoic Acid varies depending on its application:
Enzyme Inhibition: In medicinal chemistry, it acts as an inhibitor of specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is targeted in the treatment of diabetes.
Material Science: In perovskite solar cells, the carboxylic acid group interacts with lead clusters, passivating deep-energy-level defects and enhancing the efficiency of the solar cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trifluorophenylacetic Acid: Another fluorinated aromatic acid with similar applications in pharmaceuticals and materials science.
3-(3,4,5-Trifluorophenyl)prop-2-enoic Acid: A structural isomer with different substitution patterns on the benzene ring.
Uniqueness
3-(2,4,5-trifluorophenyl)prop-2-enoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
3-(2,4,5-trifluorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVQEUPEGKJFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














